molecular formula C9H14N2O B1411816 6-(1H-pyrazol-1-yl)hexan-3-one CAS No. 1692572-10-3

6-(1H-pyrazol-1-yl)hexan-3-one

Cat. No. B1411816
CAS RN: 1692572-10-3
M. Wt: 166.22 g/mol
InChI Key: MIIKFQJLYVRPMT-UHFFFAOYSA-N
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Description

“6-(1H-pyrazol-1-yl)hexan-3-one” is a chemical compound with the formula C9H14N2O and a molecular weight of 166.22 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring attached to a hexan-3-one chain . The pyrazole ring is a five-membered aromatic ring with two nitrogen atoms .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 166.22 and a formula of C9H14N2O . Further physical and chemical properties are not provided in the search results.

Scientific Research Applications

Conformational Studies

6-(1H-pyrazol-1-yl)hexan-3-one and its derivatives have been the subject of conformational studies. For instance, hexakis(pyrazol-1-yl)benzenes and related compounds have been examined through semiempirical calculations and nuclear magnetic resonance (NMR) studies (Foces-Foces et al., 1997). These studies help in understanding the stability and dynamics of the conformers, contributing to the broader knowledge of the chemical's structural properties.

Synthesis and Derivatization

Research has been conducted on the synthesis of derivatives of pyrazolyl compounds, including methods for green protection and one-pot synthesis of various derivatives (Ahmed & Mezei, 2015). These methods enable the efficient production of compounds with a wide range of functionalities, making them useful in various applications, including in materials science and pharmaceuticals.

Catalysis and Material Science

Compounds related to this compound have been studied for their potential use in catalysis and material science. For example, pyrazolylpyridine complexes have been examined for their role in catalyzing ethylene oligomerization reactions, highlighting their potential in enhancing catalyst efficiency (Nyamato et al., 2014). Additionally, research has focused on lanthanide 1,3-diketonates bearing pyrazole moiety for OLED applications, indicating their utility in developing advanced electronic materials (Taydakov et al., 2016).

Biomedical Applications

There is ongoing research into the potential biomedical applications of pyrazolyl derivatives. Studies include the synthesis of compounds for antimicrobial evaluation, cytotoxicity evaluation for potential anticancer agents, and molecular docking studies to understand their interaction with biological targets (Jilloju et al., 2021), (Alam et al., 2018). These studies are crucial for developing new therapeutic agents and understanding their mechanisms of action.

Energetic Materials

The integration of pyrazole skeletons into energetic materials has been explored to enhance energy and safety in high explosives (Yan et al., 2022). This research is pivotal in developing advanced materials with balanced properties for practical applications in defense and industry.

properties

IUPAC Name

6-pyrazol-1-ylhexan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-2-9(12)5-3-7-11-8-4-6-10-11/h4,6,8H,2-3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIKFQJLYVRPMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCCN1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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